Enhanced Lipophilicity Drives Differential Pharmacokinetic and Binding Behavior
The target compound exhibits a significantly higher calculated lipophilicity (XLogP3-AA = -0.5) compared to both the unsubstituted β-phenylalanine analog (XLogP3 = -0.8) and the 2-hydroxy derivative (XLogP3-AA = -1.8) [1][2][3]. This 0.3 to 1.3 log unit increase is attributable to the benzyloxy moiety and is expected to enhance passive membrane permeability and hydrophobic interactions with protein binding pockets, a critical differentiator in drug candidate profiling.
| Evidence Dimension | Lipophilicity (XLogP3/XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid: -0.8; 3-Amino-3-(2-hydroxyphenyl)propanoic acid: -1.8 |
| Quantified Difference | +0.3 log units vs. phenyl analog; +1.3 log units vs. 2-hydroxy analog |
| Conditions | Computed XLogP3 values from PubChem (2024-2026 releases) |
Why This Matters
Higher lipophilicity correlates with improved cell penetration and target engagement, making this compound preferable for intracellular target or CNS applications where simpler analogs fail.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 53417340, 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid. XLogP3-AA value -0.5. Retrieved April 18, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 4739550, 3-Azaniumyl-3-phenylpropanoate (zwitterion of 3-amino-3-phenylpropanoic acid). XLogP3 value -0.8. Retrieved April 18, 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 64815, 3-Amino-3-(2-hydroxyphenyl)propanoic acid. XLogP3-AA value -1.8. Retrieved April 18, 2026. View Source
